molecular formula C18H16N4OS B286652 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

Cat. No.: B286652
M. Wt: 336.4 g/mol
InChI Key: BMGVKJVECSFAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is a chemical compound that belongs to the class of triazolothiadiazole derivatives. It has been found to have various scientific research applications due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting specific enzymes or signaling pathways involved in the pathogenesis of various diseases. For example, some studies have reported that the compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been investigated in several studies. The compound has been reported to exhibit potent anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether in lab experiments is its potent biological activity. The compound has been found to exhibit strong anti-inflammatory, antitumor, and antimicrobial activities, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using the compound is its potential toxicity. Some studies have reported that the compound can induce cytotoxicity in normal cells at high concentrations, which may limit its clinical applications.

Future Directions

There are several future directions for the research on 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether. One of the areas that require further investigation is the compound's mechanism of action. Despite the extensive research on the compound, its precise molecular targets and signaling pathways are not fully understood. Another area of future research is the development of new derivatives of the compound with improved pharmacological properties. Finally, more studies are needed to evaluate the safety and efficacy of the compound in preclinical and clinical settings.
In conclusion, this compound is a promising compound with potent biological activity and various scientific research applications. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been reported in several studies. One of the most common methods involves the reaction of 4-ethylphenyl hydrazine with 2-(4-methoxyphenyl)acetonitrile in the presence of sulfuric acid and phosphorus pentoxide. The resulting product is then treated with thiosemicarbazide and sodium hydroxide to obtain the final compound.

Scientific Research Applications

4-[6-(4-Ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether has been found to have various scientific research applications. It has been reported to exhibit potent anti-inflammatory, antitumor, and antimicrobial activities. Several studies have also investigated its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

6-(4-ethylphenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-3-12-4-6-14(7-5-12)17-21-22-16(19-20-18(22)24-17)13-8-10-15(23-2)11-9-13/h4-11H,3H2,1-2H3

InChI Key

BMGVKJVECSFAHY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC

Origin of Product

United States

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